Sodium Dehydroacetate

Descripción

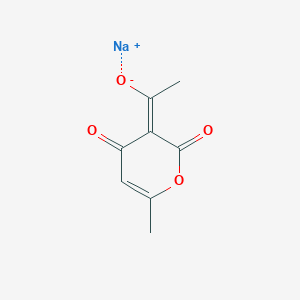

Structure

2D Structure

Propiedades

Número CAS |

4418-26-2 |

|---|---|

Fórmula molecular |

C8H7O4.Na C8H7NaO4 |

Peso molecular |

190.13 g/mol |

Nombre IUPAC |

sodium 3-acetyl-6-methylpyran-3-ide-2,4-dione |

InChI |

InChI=1S/C8H7O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |

Clave InChI |

YIOCQGHBBNGBND-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC(=O)/C(=C(\C)/[O-])/C(=O)O1.[Na+] |

SMILES canónico |

CC1=CC(=C(C(=O)O1)C(=O)C)O.[Na] |

Otros números CAS |

4418-26-2 |

Descripción física |

Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food. Hydrate: White solid; [Hawley] White powder; [MSDSonline] |

Pictogramas |

Irritant |

Solubilidad |

Soluble (NTP, 1992) INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ |

Sinónimos |

dehydroacetic acid dehydroacetic acid ion (1-) dehydroacetic acid, potassium ion (1-) dehydroacetic acid, sodium ion (1-) dehydroacetic acid, sodium monohydrate ion (1-) dehydroacetic acid, zinc ion (1-) DHA-S DHAS dihydroxyacetone sulfate sodium dehydroacetate |

Origen del producto |

United States |

Structural and Spectroscopic Characterization for Advanced Research

Crystallographic Analysis and Polymorphism Studies

The solid-state structure of sodium dehydroacetate is not static; it exhibits polymorphism, the ability to exist in more than one crystal form. Research has primarily focused on its anhydrous and hydrated forms, particularly the monohydrate and a transient dihydrate. mdpi.com The specific crystalline form obtained is highly dependent on the conditions of crystallization, such as the rate of supersaturation. mdpi.comfigshare.com

Monohydrate and Anhydrate Crystal Structures

The crystal structures of both the monohydrate and anhydrous forms of this compound have been successfully determined from single crystals. researchgate.net The monohydrate is the commercially common form and is readily produced by cooling crystallization from aqueous solutions. mdpi.comfigshare.com In contrast, a needle-like dihydrate form has been identified when a high rate of supersaturation is applied during crystallization from water. figshare.comnih.gov This dihydrate form has been observed to consist of hollow needle-shaped crystals. nih.gov

The anhydrous form can be obtained from the monohydrate through transformation processes. researchgate.net While structurally the same regardless of the preparation method, the surface morphology of the anhydrous crystals can differ, which in turn affects properties like the hydration rate. researchgate.net

Below is a table summarizing the crystallographic data for a related compound, illustrating the type of data obtained from single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 14.789 |

| β (°) | 109.12 |

| Volume (ų) | 1762.1 |

| Z | 4 |

| Note: This is example data for a related organometallic complex and not this compound itself, serving as an illustration of crystallographic parameters. |

Solid-State Phase Transformation Mechanisms

The transformation between the different solid-state forms of this compound can occur via solid-state mechanisms. A notable example is the conversion of the monohydrate crystalline phase to the anhydrous phase upon heating. researchgate.net This process involves the removal of water molecules from the crystal lattice without the dissolution of the solid. The resulting anhydrous crystals, however, may exhibit a rougher surface morphology compared to those obtained through other methods. researchgate.net This difference in surface texture has been shown to influence the rate at which the anhydrous form rehydrates when exposed to humidity. researchgate.net

Solution-Mediated Phase Transformation Phenomena

In addition to solid-state transformations, this compound also undergoes solution-mediated phase transformations. This process involves the dissolution of a less stable form and the subsequent crystallization of a more stable form from the solution. For instance, the monohydrate form can transform into the anhydrous form through a solution-mediated pathway. researchgate.net Interestingly, the needle-shaped dihydrate crystals, which are formed under high supersaturation, can eventually transform into the more stable monohydrate form. The formation of hollow crystalline needles of other compounds has also been observed during solvent-mediated phase transformations, suggesting a complex interplay between solvent, solute, and crystal growth dynamics. researchgate.net

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and characterizing the different solid forms of this compound.

Vibrational Spectroscopy (Raman and FTIR) for Structural Elucidation

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, has been instrumental in the study of this compound. nih.gov These techniques are used to identify the different hydrated forms and to monitor the phase transformations between them in situ. researchgate.netnih.gov The spectra provide a "fingerprint" of the molecule, with specific bands corresponding to the vibrational modes of its functional groups. For example, the carbonyl (C=O) stretching vibrations are particularly informative. researchgate.net By comparing the spectra of the monohydrate, dihydrate, and anhydrous forms, researchers can identify characteristic peaks that differentiate these polymorphs and gain insights into the changes in molecular bonding and crystal packing that occur during transformations. nih.gov

The table below shows representative FTIR spectral data for the different forms of this compound, highlighting the shifts in vibrational frequencies that can be used for identification.

| Form | Characteristic FTIR Peak (cm⁻¹) | Assignment |

| Monohydrate | ~1640 | Carbonyl (C=O) stretch |

| Dihydrate | ~1655 | Carbonyl (C=O) stretch |

| Anhydrous | ~1670 | Carbonyl (C=O) stretch |

| Note: These are approximate values and can vary slightly based on experimental conditions. |

Nuclear Magnetic Resonance (NMR) for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and conformation of this compound in solution. Studies on dehydroacetic acid, the parent compound, have utilized ¹H and ¹³C NMR to investigate its tautomerism, confirming that it predominantly exists as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in both solution and the solid state. researchgate.net

The ¹H NMR spectrum of this compound provides distinct signals for the protons in the molecule, and their chemical shifts can be influenced by the solvent.

Below is a table of ¹H NMR chemical shifts for this compound in different deuterated solvents. chemicalbook.com

| Solvent | Proton A (ppm) | Proton B (ppm) | Proton C (ppm) |

| D₂O | 5.73 | 2.447 | 2.104 |

| DMSO-d₆ | 5.441 | 2.303 | 1.964 |

| Proton assignments: A corresponds to the vinyl proton, while B and C correspond to the methyl and acetyl protons, though specific assignment may vary. |

This data, particularly the coupling constants (such as the observed J(A,C) = -0.8Hz), provides valuable information about the connectivity and spatial arrangement of the atoms, thus elucidating the molecular conformation of this compound in solution. chemicalbook.com Further analysis using 2D NMR techniques can provide even more detailed insights into the three-dimensional structure of the molecule. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Photoreactivity

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within the this compound molecule. The absorption of UV-visible light excites electrons from lower to higher energy molecular orbitals. For this compound, and its parent compound dehydroacetic acid, these absorptions are characteristic of the π-conjugated system and non-bonding electrons present in its pyrone ring structure.

Detailed computational and experimental studies on dehydroacetic acid have identified these electronic transitions as being primarily of n→π* character. scielo.br Specifically, the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy optically active transition. scielo.br The interaction of this compound with other molecules can influence its UV absorption spectrum. For instance, in an aqueous solution, its interaction with flavin resulted in a shift of the UV absorption spectrum to a longer wavelength, accompanied by a decrease in intensity. researchgate.net This indicates the formation of a complex between the two molecules. Similarly, the binding of this compound to human serum albumin (HSA) also causes changes in the UV-visible absorption spectrum of HSA, suggesting conformational changes in the protein upon binding. researchgate.net

The photoreactivity of this compound is a direct consequence of its ability to absorb UV radiation. Upon irradiation with UV light, dehydroacetic acid can undergo phototransformation, leading to the formation of various photoproducts. mdpi.com This photoisomerization potential has been noted as a significant characteristic of the compound. researchgate.net The study of its photodegradation is crucial, as it is used in products that may be exposed to sunlight. scielo.br The process involves the absorption of UV energy, which can lead to complex reactions, including cyclodimerization and subsequent cleavage events. scielo.br

| Parameter | Observation | Source(s) |

| Primary Electronic Transition | n→π* | scielo.br |

| Lowest Energy Transition | HOMO→LUMO | scielo.br |

| Effect of Flavin Interaction | Shift to longer wavelength, decreased intensity | researchgate.net |

| Effect of HSA Interaction | Changes in HSA absorption spectrum | researchgate.net |

| Photoreactivity | Undergoes phototransformation/photoisomerization upon UV irradiation | scielo.brresearchgate.netmdpi.com |

Microstructural and Morphological Characterization Methods

Understanding the solid-state properties of this compound, such as crystal form and surface texture, requires high-resolution imaging techniques. Scanning and transmission electron microscopy are indispensable for this purpose.

Scanning Electron Microscopy (SEM) Applications

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology and crystal habit of this compound. Research has shown that the morphology of this compound crystals is highly dependent on the crystallization conditions, such as the rate of supersaturation. mdpi.com

Studies on the crystallization of this compound from water have identified distinct polymorphic forms. mdpi.comnih.gov At a low rate of supersaturation, a plate-like monohydrate form is typically produced. mdpi.com In contrast, a high rate of supersaturation leads to the formation of a needle-shaped dihydrate, which has been characterized as having a hollow structure. mdpi.com SEM imaging has been instrumental in observing these different morphologies, providing clear visual evidence of the plate and hollow needle shapes. mdpi.com

Beyond characterizing the pure compound, SEM is also used to study materials into which this compound is incorporated. For example, in the development of antibacterial films, SEM has been used to examine the microstructure of polyethylene (B3416737) films containing this compound. researchgate.netscielo.br These analyses reveal information about the compactness and surface characteristics of the composite film, showing that the addition of this compound can lead to a smoother cross-section microstructure. researchgate.netscielo.br Furthermore, SEM has been employed in biological contexts to observe the dramatic morphological changes, such as cytoplasm loss and plasmolysis, in fungal mycelia treated with this compound, demonstrating severe cellular damage. researchgate.net

Transmission Electron Microscopy (TEM) Applications

While SEM provides surface information, Transmission Electron Microscopy (TEM) offers insights into the internal ultrastructure of materials. The application of TEM in the direct characterization of this compound crystals is less common in the reviewed literature compared to SEM. However, its power lies in revealing changes at a subcellular level in organisms exposed to the compound.

In studies investigating the antifungal mechanism of this compound, TEM has been a critical tool. researchgate.net Following treatment of the fungus Geotrichum citri-aurantii with this compound, TEM analysis revealed significant damage to the internal structure of the mycelia. researchgate.net Observations included the dissolution of intracellular substances, indicating that the compound disrupts the cell's internal organization. researchgate.net These findings, which show the effects of the compound within the cell, complement the surface-level damage observed with SEM. researchgate.net TEM has also been used to characterize nanoparticles prepared in the presence of this compound in some analytical systems, confirming the formation and size of these nanostructures. researchgate.net

Chemical Synthesis and Derivatization Pathways for Research Applications

Synthetic Routes and Optimization Strategies

The synthesis of sodium dehydroacetate is primarily achieved through the neutralization of dehydroacetic acid. Dehydroacetic acid itself is typically produced via the base-catalyzed dimerization of diketene (B1670635). Several methods exist for the synthesis of this compound, each with distinct advantages and optimization considerations.

A prevalent method involves the reaction of dehydroacetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous solution. google.com This process is followed by filtration, decolorization, concentration, and drying to yield the final product. google.com Alternatively, organic solvents like ethanol (B145695) can be employed as the reaction medium. In this approach, dehydroacetic acid is dissolved in heated ethanol and then reacted with sodium ethoxide. The resulting this compound is subsequently separated by centrifugation, dried, and pulverized. google.com

Solid-state synthesis presents another route, where dehydroacetic acid and sodium hydroxide or sodium carbonate are mixed and ground together, initiating a chemical reaction under solid conditions at controlled temperatures and pressures. google.com

Optimization strategies focus on improving yield, purity, and environmental footprint. One patented process utilizes a composite catalyst, a mixture of triethylamine (B128534) and ethylene (B1197577) glycol, for the polymerization of diketene to dehydroacetic acid. This catalyst system is reported to achieve good catalytic polymerization effects while suppressing the formation of high polymers. google.com The process further simplifies the production by using the initial dehydroacetic acid product without decolorization or refining to synthesize pure this compound, thereby reducing steps and material consumption. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reagents | Medium | Key Steps | Reported Advantages/Disadvantages | Reference |

| Aqueous-Phase Synthesis | Dehydroacetic acid, Sodium hydroxide/carbonate | Water | Reaction, Filtration, Decolorization, Concentration, Drying | Produces wastewater and waste residue. | google.com |

| Organic Solvent-Mediated Synthesis | Dehydroacetic acid, Sodium ethoxide | Ethanol | Dissolution, Reaction, Centrifugation, Drying, Pulverization | Can generate waste gas and has potential safety issues. | google.com |

| Solid-State Synthesis | Dehydroacetic acid, Sodium hydroxide/carbonate | Solid-state | Mixing, Grinding, Reaction | Reduces solvent use. | google.com |

| Optimized Catalytic Process | Crude diketene, Triethylamine/ethylene glycol catalyst | Not specified | Polymerization, Synthesis | Simplifies production, saves energy and material consumption. | google.com |

Derivatization for Enhanced Detection and Targeted Research

For analytical and research purposes, derivatization techniques can be employed to enhance the detection of this compound. A study focused on a colorimetric sensor for this compound detection utilized phosphomolybdate nanozymes doped with copper and iron particles (Cu,Fe-PMs). nih.gov These nanozymes exhibit peroxidase-like activity, oxidizing substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of H₂O₂ to produce a colored compound. nih.gov

The presence of this compound significantly boosts this catalytic activity. nih.gov This enhancement is attributed to the formation of a complex between the Cu,Fe-PMs and this compound. This complex formation improves the affinity of the nanozymes for the substrate and accelerates the valence state transformations between Fe³⁺/Fe²⁺ and Cu⁺/Cu²⁺, leading to increased generation of reactive oxygen species and a stronger colorimetric signal. nih.gov This method established a highly sensitive and reliable sensor for detecting this compound, with a linear relationship between absorbance and concentration in the range of 0.0017-2.5 μg mL⁻¹ and a low limit of detection of 0.83 ng mL⁻¹. nih.gov

Another approach for enhanced detection involves derivatization prior to analysis by mass spectrometry. While not specific to this compound, a strategy for detecting similar phenolic compounds like 4-hydroxybenzoates (parabens) involves using sulfonyl chloride reagents, such as Dansyl-Cl, to label the phenolic hydroxyl groups. nih.gov This derivatization enhances the signal in mass spectrometry analysis, allowing for the detection of trace levels of the target compounds. nih.gov

Photoinduced Transformation Mechanisms

This compound exhibits photoreactivity, undergoing transformation upon exposure to light. These transformations include photoisomerization and photoepoxidation, which are influenced by the surrounding chemical environment.

Photoisomerization Processes

Studies have shown that this compound can induce photoisomerization. jst.go.jpnih.gov When irradiated with light of wavelengths longer than 290 nm, including sunlight, this compound can convert compounds like aldrin (B1666841) into its photoisomer, photoaldrin. jst.go.jpnih.gov This process involves the absorption of light by the this compound molecule, leading to an excited state. This excited molecule can then interact with other molecules, causing them to rearrange into isomeric forms. jst.go.jp The difference in photoreactivity between dehydroacetic acid and its sodium salt is suggested to be related to the spin density of the odd electron on the carbon atom in the radicals formed after photo-excitation and subsequent H-abstraction. jst.go.jpnih.gov

Photoepoxidation Reactions

In addition to photoisomerization, this compound can also induce photoepoxidation. jst.go.jpnih.gov This reaction involves the addition of an oxygen atom across a double bond in another molecule. For instance, under irradiation, this compound can partially convert aldrin to dieldrin (B1670511) through epoxidation. jst.go.jpnih.gov This dual reactivity, inducing both photoisomerization and photoepoxidation, highlights the complex photochemical behavior of this compound. jst.go.jp

Environmental Phototransformation Dynamics

The environmental fate of this compound is influenced by phototransformation. Direct phototransformation can occur in aqueous solutions. The degradation of this compound in aqueous solution under gamma irradiation has been found to follow first-order reaction kinetics, with the degradation rate increasing with longer irradiation times and lower initial solute concentrations. researchgate.net The primary radiolytic product identified was heptane-2,4,6-trione. researchgate.net

The environmental matrix plays a significant role in these dynamics. For example, the degradation rate of this compound in pear juice, a more complex matrix, was observed to be lower than in a simple aqueous solution under the same irradiation conditions. researchgate.net This indicates that other components in the environment can affect the rate and pathways of phototransformation. Understanding these dynamics is crucial for assessing the environmental persistence and impact of the compound.

Table 2: Photoinduced Reactions of this compound

| Reaction Type | Substrate Example | Product Example | Conditions | Reference |

| Photoisomerization | Aldrin | Photoaldrin | Irradiation (>290 nm), Sunlight | jst.go.jpnih.gov |

| Photoepoxidation | Aldrin | Dieldrin | Irradiation (>290 nm), Sunlight | jst.go.jpnih.gov |

Mechanistic Elucidation of Antimicrobial Action in Microbial Systems

Cellular Respiration Inhibition Pathways

Sodium dehydroacetate disrupts the fundamental process of cellular respiration in microorganisms through several key pathways, leading to a cascade of metabolic failures and ultimately, cell death.

Dehydrogenase Enzyme System Modulation

A primary mechanism of this compound's antimicrobial action is the inhibition of dehydrogenase enzymes. scielo.br These enzymes are critical components of cellular respiration, facilitating the transfer of electrons in the electron transport chain. By modulating the activity of these enzymes, this compound effectively short-circuits the energy production process within the microbial cell.

Sulfhydryl Group Interactions

This compound is known to interact with sulfhydryl groups within microbial enzyme systems. scielo.br Sulfhydryl groups (-SH), particularly those in cysteine residues, are often crucial for the catalytic activity and structural integrity of enzymes. nih.govnih.gov By binding to these groups, this compound can inactivate key enzymes, leading to the widespread disruption of metabolic pathways. scielo.br This interaction is a significant contributor to its broad-spectrum antimicrobial efficacy.

Alpha-Ketoglutarate Dehydrogenase (α-KGDH) Inhibition and Glyoxylate (B1226380) Shunt Induction

Mechanistic studies have revealed that this compound specifically inhibits the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH). researchgate.netnih.gov This enzyme complex is a critical control point in the tricarboxylic acid (TCA) cycle. nih.govmdpi.come-century.us Inhibition of α-KGDH leads to a reduction in bacterial cellular respiration. researchgate.netnih.gov Concurrently, this inhibition induces the glyoxylate shunt, a metabolic pathway that allows bacteria to bypass certain steps of the TCA cycle. researchgate.netnih.gov This metabolic remodeling, while a survival attempt, ultimately contributes to a state of antibiotic tolerance. researchgate.net

| Feature | Observation | Reference |

| Enzyme Inhibition | Inhibition of α-ketoglutarate dehydrogenase (α-KGDH) | researchgate.netnih.gov |

| Metabolic Shift | Induction of the glyoxylate shunt | researchgate.netnih.gov |

| Cellular Respiration | Reduced | researchgate.netnih.gov |

Membrane Integrity and Ion Transport Perturbations

In addition to disrupting cellular respiration, this compound compromises the physical barrier of the microbial cell, the cell membrane, and interferes with essential ion transport processes.

Cell Membrane Permeability Alterations

This compound has been shown to visibly alter the membrane permeability of microbial mycelia. nih.gov While it does not appear to affect the integrity of the cell wall, it causes significant damage to the cell membrane. nih.gov This disruption leads to the loss of cytoplasm, plasmolysis, and the dissolution of intracellular substances, indicating severe cellular damage. nih.gov This increased permeability is a key factor in its antifungal activity. researchgate.net

Na+/K+-ATPase Activity Modulation and Energy Metabolism Disruption

| Parameter | Effect of this compound | Reference |

| Cell Membrane Permeability | Increased | nih.gov |

| Intracellular ATP Content | Decreased | nih.gov |

| Na+/K+-ATPase Activity | Increased | nih.govresearchgate.net |

| Energy Metabolism | Disrupted | nih.govresearchgate.net |

Oxidative Stress and Efflux Pump System Interactions

This compound (DHA-S) has been shown to interact with crucial bacterial systems involved in managing stress and foreign compounds, notably those related to oxidative stress and multidrug efflux pumps. These interactions can significantly alter bacterial susceptibility to other antimicrobial agents.

Research indicates that this compound can alleviate the oxidative stress that bactericidal antibiotics typically induce in pathogens. researchgate.netnih.gov The mechanism involves remodeling bacterial metabolism. Specifically, DHA-S inhibits the enzymatic activity of α-ketoglutarate dehydrogenase, which in turn reduces cellular respiration and activates the glyoxylate shunt. nih.gov This metabolic shift helps to lessen the oxidative damage imposed by antibiotics. researchgate.netnih.gov By mitigating this key component of antibiotic lethality, this compound contributes to increased bacterial tolerance. researchgate.netresearchgate.net

In conjunction with reducing oxidative stress, this compound enhances the function of multidrug efflux pumps. researchgate.netnih.govresearchgate.net These pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of structurally distinct antimicrobial agents from the cell. aimspress.comfrontiersin.org This process is a primary mechanism of resistance, as it lowers the intracellular concentration of harmful compounds, preventing them from reaching their targets. frontiersin.org The enhancement of these pumps by DHA-S works synergistically with the mitigation of oxidative stress to promote broad antibiotic tolerance in various bacterial pathogens. researchgate.netnih.gov

Spectrum of Antimicrobial Activity and pH Dependence

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against various bacteria, fungi, and yeasts. atamanchemicals.comulprospector.comscielo.br However, its effectiveness is significantly influenced by the pH of the environment.

This compound is an effective inhibitor of both Gram-negative and Gram-positive bacteria. Studies have demonstrated its ability to inhibit the growth of common pathogens like Escherichia coli and Staphylococcus aureus. scielo.br Packaging films incorporating this compound have been shown to possess excellent antibacterial properties against these strains. scielo.brmdpi.com In some applications, its inhibitory effect on E. coli was observed to be stronger than on S. aureus. mdpi.com

| Bacterial Strain | Type | Efficacy of this compound | References |

| Escherichia coli | Gram-negative | Effective inhibition observed in various studies. | scielo.brmdpi.commdpi.com |

| Staphylococcus aureus | Gram-positive | Effective inhibition observed; some studies suggest slightly less susceptibility than E. coli. | scielo.brmdpi.commdpi.com |

The compound is particularly potent against molds and yeasts. atamanchemicals.comfoodadditives.net Research into the antifungal mechanism of this compound against Geotrichum citri-aurantii, a pathogen causing citrus fruit rot, revealed that it disrupts the integrity of the cell membrane. nih.gov This leads to altered membrane permeability, leakage of cytoplasm, and ultimately, severe damage to the mycelia. nih.gov Furthermore, it interferes with energy metabolism by causing a decrease in intracellular ATP content and affecting Na+/K+-ATPase activity. nih.gov Studies have also confirmed its effectiveness in inhibiting the growth of Aspergillus niger. mdpi.com

| Fungal/Yeast Species | Type | Efficacy of this compound | References |

| Geotrichum citri-aurantii | Fungus | Effectively inhibits growth by disrupting cell membrane permeability and energy metabolism. | nih.gov |

| Aspergillus niger | Fungus (Mold) | Effective inhibition observed in antimicrobial film studies. | mdpi.com |

| Yeasts (general) | Yeast | Strong inhibitory capability. | atamanchemicals.comscielo.brfoodadditives.net |

| Molds (general) | Mold | Strong inhibitory capability. | atamanchemicals.comscielo.brfoodadditives.net |

The antimicrobial activity of this compound is highly dependent on pH. atamanchemicals.comhumblebeeandme.com Its efficacy increases as the pH decreases, with an optimal range typically between pH 2 and 6.5. atamanchemicals.comhumblebeeandme.comcosmeticsinfo.org This is because the preservative effect is attributed to the undissociated form of its corresponding acid, dehydroacetic acid. cir-safety.org

The pKa of dehydroacetic acid is approximately 5.27. humblebeeandme.com At a pH below its pKa, the undissociated (active) form predominates. For instance, at pH 5, dehydroacetic acid is about 65% active. humblebeeandme.com This is a wider active pH range compared to other preservatives like sodium benzoate (B1203000) (pKa 4.2) or potassium sorbate (B1223678) (pKa 4.76). humblebeeandme.com While it is most effective in acidic conditions, some sources note that it retains some bacteriostatic ability in neutral and alkaline conditions as well, giving it a broader effective range than many other common preservatives. ulprospector.comfoodadditives.net

Interactions with Biological Systems: Advanced Mechanistic Investigations

Coagulation Pathway Dysregulation and Vitamin K Metabolism

Sodium dehydroacetate (DHA-S) has been identified as a disruptor of the coagulation cascade, primarily through its interference with vitamin K metabolism. This disruption manifests as a series of cascading effects on key enzymes and clotting factors, ultimately prolonging bleeding time.

Inhibition of Vitamin K Epoxide Reductase (VKORC1 and VKORC1L1)

At the heart of DHA-S's anticoagulant activity lies its ability to inhibit Vitamin K epoxide reductase complex subunit 1 (VKORC1) and its homolog, VKORC1-like protein 1 (VKORC1L1). researchgate.netfrontiersin.orgnih.gov These enzymes are critical for the vitamin K cycle, a process that recycles vitamin K epoxide back into its active, reduced form. frontiersin.org This active form is an essential cofactor for the gamma-carboxylation of several vitamin K-dependent coagulation factors. nih.gov

Studies have shown that DHA-S administration leads to a significant reduction in the mRNA and protein levels of both VKORC1 and VKORC1L1 in liver tissues. frontiersin.orgnih.gov This inhibition has been observed in various animal models, including rats and broiler chickens. nih.govnih.gov The inhibitory effect of DHA-S on VKOR activity has been demonstrated to be concentration-dependent in in vitro studies using liver microsomes. nih.gov While both are affected, research suggests that VKORC1 might be more sensitive to inhibition by DHA-S than VKORC1L1 in the liver. frontiersin.org The inhibition of these enzymes disrupts the availability of active vitamin K, leading to a cascade of downstream effects on blood clotting.

Impact on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT)

A direct consequence of the impaired vitamin K cycle is the prolongation of Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT), two key indicators of blood clotting function. researchgate.netfrontiersin.orgnih.gov Numerous studies have consistently reported significant increases in both PT and APTT in rats and broiler chickens following the administration of this compound. researchgate.netnih.govnih.gov

For instance, in Wistar rats, administration of DHA-S resulted in a notable prolongation of both PT and APTT. nih.gov Similar effects were observed in broiler chickens, where DHA-S administration also led to increased PT and APTT. nih.gov The extent of this prolongation is often dose-dependent. researchgate.net Interestingly, sex-related differences have been observed, with female rats showing a greater sensitivity to the anticoagulant effects of DHA-S, as evidenced by more pronounced increases in PT and APTT compared to males. frontiersin.orgfrontiersin.org

| Parameter | Effect of this compound | Affected Species |

| Prothrombin Time (PT) | Prolonged | Rats, Broiler Chickens |

| Activated Partial Thromboplastin Time (APTT) | Prolonged | Rats, Broiler Chickens |

Modulation of Vitamin K and Coagulation Factor Levels (e.g., Factor IX)

The inhibition of VKORC1 and VKORC1L1 by this compound directly leads to a decrease in the circulating levels of active vitamin K. researchgate.netnih.gov This reduction in available vitamin K impairs the synthesis of vitamin K-dependent coagulation factors. One of the key factors affected is Factor IX (FIX), a crucial component of the intrinsic coagulation pathway. researchgate.netnih.gov

Studies have demonstrated that DHA-S administration significantly reduces the levels of both vitamin K and FIX in the blood of rats and broiler chickens. researchgate.netnih.govresearchgate.net This decrease in functional coagulation factors is a primary contributor to the observed anticoagulant effects. The reduction in FIX levels, along with other vitamin K-dependent factors, disrupts the normal clotting cascade, leading to the prolonged PT and APTT. nih.gov

In Vitro Cellular Models for Coagulation Studies (e.g., Chicken Hepatocellular Carcinoma (LMH) cells)

To investigate the cellular mechanisms underlying the anticoagulant effects of this compound, researchers have utilized in vitro models such as the chicken hepatocellular carcinoma (LMH) cell line. nih.govnih.gov These cells provide a controlled environment to study the direct effects of DHA-S on liver cells, which are the primary site of coagulation factor synthesis.

In studies using LMH cells, exposure to DHA-S resulted in a significant reduction in cell viability, as well as decreased levels of vitamin K and Factor IX. nih.govnih.gov Furthermore, the expression of VKORC1 and VKORC1L1 was also found to be significantly reduced in these cells upon treatment with DHA-S. nih.govnih.gov These findings from in vitro models corroborate the in vivo observations and confirm that DHA-S directly impacts hepatocytes to inhibit the coagulation cascade. nih.gov

Metabolic Remodeling in Microbial Tolerance to Antibiotics

Beyond its effects on coagulation, this compound has been shown to induce a state of antibiotic tolerance in various bacterial pathogens by remodeling their central metabolism. This adaptation allows bacteria to survive exposure to bactericidal antibiotics without necessarily possessing genetic resistance.

Induction of Glyoxylate (B1226380) Shunt in Bacteria

A key mechanism by which this compound confers antibiotic tolerance is through the induction of the glyoxylate shunt. researchgate.netnih.gov This metabolic pathway serves as an alternative to the tricarboxylic acid (TCA) cycle, allowing bacteria to bypass the carbon-losing decarboxylation steps. Mechanistic studies have revealed that DHA-S inhibits the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH), a key enzyme in the TCA cycle. researchgate.netnih.gov This inhibition leads to a redirection of metabolic flux towards the glyoxylate shunt. researchgate.net

By activating the glyoxylate shunt, bacteria can conserve carbon skeletons for biosynthesis, which is crucial for survival under stress conditions, such as antibiotic exposure. This metabolic shift is associated with reduced cellular respiration and a decrease in the production of reactive oxygen species (ROS), which are often a component of the killing mechanism of many bactericidal antibiotics. researchgate.netnih.govmdpi.com This metabolic remodeling ultimately contributes to the ability of bacteria to tolerate antibiotics. researchgate.netmdpi.com

Mechanisms of Antibiotic Tolerance Induction

This compound (DHA-S) has been identified as a compound capable of inducing broad antibiotic tolerance in various bacterial pathogens. nih.govresearchgate.net Mechanistic studies reveal that DHA-S does not confer resistance through genetic mutation but rather by remodeling the bacterium's metabolic state. nih.govresearchgate.net This metabolic shift creates an environment where bactericidal antibiotics are less effective.

The primary mechanism involves the inhibition of the enzyme α-ketoglutarate dehydrogenase (α-KGDH), a key component of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This inhibition leads to a reduction in bacterial cellular respiration and induces the glyoxylate shunt, an alternative metabolic pathway. nih.govresearchgate.net By rerouting metabolism, DHA-S helps bacteria to mitigate the oxidative stress that is often a lethal consequence of bactericidal antibiotic action. nih.govresearchgate.net Furthermore, it has been shown to enhance the function of multidrug efflux pumps, which actively expel antibiotics from the bacterial cell, further contributing to tolerance. nih.govresearchgate.net This combination of reduced respiration, mitigated oxidative damage, and increased antibiotic efflux collectively works to induce a state of tolerance to a range of antibiotics. nih.govresearchgate.net Other food additives, such as potassium sorbate (B1223678) and citric acid, have also been noted to trigger antibiotic tolerance by inhibiting bacterial metabolism. researchgate.netmdpi.com

| Efflux Pump Enhancement | Increases the function of multidrug efflux pumps, which expel antibiotics from the cell. | nih.govresearchgate.net |

Reversal Strategies for Antibiotic Tolerance (e.g., Amino Acid Supplementation)

Interestingly, the antibiotic tolerance induced by this compound is not permanent and can be reversed. Research has demonstrated that the supplementation of specific exogenous amino acids can effectively counteract the effects of DHA-S and restore bacterial susceptibility to antibiotics. nih.govresearchgate.net

Studies have identified five specific amino acids that, when added to the system, can reverse this tolerance both in laboratory settings (in vitro) and in mouse models of infection. nih.govresearchgate.net Among these, cysteine and proline have been shown to be particularly effective. nih.govresearchgate.net The reversal mechanism is linked to the modulation of bacterial metabolism. nih.gov The addition of these external metabolites can help bypass the metabolic blocks induced by DHA-S, likely by restoring processes that lead to the generation of a proton motive force and subsequent cellular respiration, which are crucial for the efficacy of many bactericidal antibiotics. nih.gov This finding highlights a deep connection between bacterial metabolism and antibiotic tolerance, suggesting that metabolic interventions could be a viable strategy to combat this growing problem. nih.govresearchgate.netnih.gov

Table 2: Reversal of DHA-S Induced Antibiotic Tolerance

| Reversal Agent | Effect | Key Amino Acids | Reference |

|---|

| Exogenous Amino Acids | Effectively reverses antibiotic tolerance elicited by DHA-S in vitro and in vivo. | Cysteine, Proline | nih.govresearchgate.net |

Impact on Vertebrate Physiology and Development (Model Organism Studies)

Zebrafish Model for Developmental and Physiological Effects

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying the ecotoxicological and physiological effects of chemical compounds like this compound. researchgate.netnih.gov Its genetic similarity to humans, rapid external development, and transparent embryos make it particularly suitable for observing developmental and physiological changes in real-time. researchgate.netuni.lu Studies using zebrafish have revealed that they are susceptible to DHA-S exposure, particularly during early developmental stages. nih.gov Exposure can lead to a range of adverse outcomes, including cardiovascular toxicity, developmental defects, and behavioral alterations. researchgate.netnih.gov

Locomotor Persistence and Hypoxia Tolerance Alterations

Exposure to this compound has been shown to significantly impact the physical capabilities and resilience of zebrafish. nih.gov Specifically, research indicates that DHA-S exposure decreases locomotor persistence, suggesting an impairment in the animal's ability to sustain movement, which could affect migration and survival in an aquatic environment. researchgate.netnih.gov

Furthermore, acute exposure to DHA-S leads to a decreased respiration capacity in larval zebrafish. nih.gov This impairment in oxygen uptake results in reduced tolerance to hypoxic (low oxygen) conditions. nih.gov The expression of hypoxia-inducible factor-1α (HIF-1α), a key protein in the response to low oxygen, is promoted under DHA-S exposure, underscoring the cellular stress caused by impaired respiration. nih.gov In adult zebrafish, this can lead to rapid death within 30 hours of acute exposure. nih.gov

Succinate (B1194679) Dehydrogenase Inhibition and Bioenergetic Perturbations

The physiological effects observed in zebrafish, such as decreased locomotor activity and hypoxia tolerance, are linked to profound bioenergetic perturbations at the cellular level. nih.gov A key molecular target of this compound is succinate dehydrogenase (SDH), a critical enzyme that functions in both the citric acid cycle and the electron transport chain. researchgate.netnih.gov

Bone Development Impairment

In addition to its effects on locomotion and respiration, this compound has been found to impair bone development in zebrafish. researchgate.netnih.gov The compound disrupts the delicate balance between osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov

Studies in broiler chickens, which build upon findings in zebrafish, show that DHA-Na administration reduces bone index values and decreases the levels of markers for osteoblast differentiation. nih.gov Concurrently, it increases markers for osteoclast differentiation and elevates the ratio of RANKL (receptor activator of nuclear factor kappa-Β ligand) to osteoprotegerin, a key signaling pathway that promotes osteoclast activity. nih.gov Morphological analysis confirms these findings, revealing a reduction in bone trabecular number, thickness, and area, which are indicative of impaired bone mass and integrity. nih.gov

Table 3: Summary of this compound Effects in Zebrafish Model

| Effect Category | Specific Finding | Mechanism | Reference |

|---|---|---|---|

| Developmental & Physiological | Decreased hatch rate and increased lethality. | General toxicity during early development. | nih.gov |

| Cerebral hemorrhage, mandibular dysplasia, pericardial edema. | Associated with Ca²⁺ imbalance. | nih.gov | |

| Behavioral & Endurance | Decreased locomotor persistence. | Linked to energy deficiency. | researchgate.netnih.gov |

| Reduced hypoxia tolerance. | Decreased respiration capacity, increased HIF-1α. | nih.gov | |

| Bioenergetic | Inhibition of succinate dehydrogenase (SDH) activity. | Interrupts respiratory chain, leading to energy deficiency. | researchgate.netnih.gov |

| Skeletal | Impaired bone development. | Disrupts osteoblast-osteoclast balance. | researchgate.netnih.gov |

In Vitro Cellular Responses (e.g., LMH Cell Activity)

In vitro studies using the Leghorn Male Hepatoma (LMH) cell line, a chicken hepatocellular carcinoma cell line, have provided insights into the cellular mechanisms of this compound (S-DHA). nih.govnih.gov Investigations into the effect of S-DHA on LMH cells revealed a concentration-dependent impact on cell activity. While concentrations ranging from 0.2 to 2.0 mM did not cause a significant change, exposure to higher concentrations of 5.0 to 10.0 mM resulted in a significant reduction in cell activity. nih.govresearchgate.net At a concentration of 10.0 mM, cell activity was reduced by approximately 30%. nih.gov

The mechanism behind this reduced cell activity involves the vitamin K cycle. S-DHA was found to significantly decrease the levels of vitamin K and coagulation factor IX (FIX) in both the cells and the culture medium at concentrations of 5.0 and 10.0 mM. nih.gov Furthermore, the expression of key enzymes in the vitamin K cycle, Vitamin K epoxide reductase complex 1 (VKORC1) and VKORC1-like protein 1 (VKORC1L1), was significantly inhibited in LMH cells at S-DHA concentrations ranging from 2.0 to 10.0 mM. nih.govnih.gov This demonstrates that S-DHA can induce a coagulation function disorder at the cellular level by reducing the expression of VKORC1/VKORC1L1. nih.govnih.gov The anticoagulant effects induced by S-DHA in LMH cells were shown to be significantly resisted by treatment with vitamin K3. nih.govnih.gov

Other in vitro research has explored the effects of this compound on different cell types. One study found that exposure to 0.5 mmol/L of this compound could lead to lipid peroxidation and cell damage in liver cells. besjournal.com Another investigation using primary chicken bone marrow stromal cells (BMSCs) found that while concentrations up to 1.0 mM were nontoxic, exposure to 2.0 and 5.0 mM of this compound significantly decreased BMSC activity. nih.gov

Table 2: Effect of this compound (S-DHA) on LMH Cell Activity

Use the slider to see the corresponding effect on cell activity.

| S-DHA Concentration (mM) | Effect on LMH Cell Activity | Reference |

| 0.2 - 2.0 | No significant change | nih.govresearchgate.net |

| 5.0 - 10.0 | Significant reduction | nih.govresearchgate.net |

| 10.0 | ~30% reduction | nih.gov |

Environmental Fate, Degradation, and Ecotoxicological Studies

Biodegradation Pathways and Rates in Aquatic Environments

Sodium dehydroacetate is expected to undergo rapid biodegradation in the environment. industrialchemicals.gov.au Studies indicate that dehydroacetic acid (DHA), the parent compound of this compound, is readily biodegradable. industrialchemicals.gov.au

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemicals. nih.govoecd.org These tests evaluate the extent of mineralization of a substance by microorganisms under specific aerobic conditions. nih.gov

In a study following OECD Test Guideline 301F, this compound at a concentration of 38 mg/L achieved 70% degradation over a 28-day period, satisfying the criteria for ready biodegradability within the 10-day window. industrialchemicals.gov.au Another study using OECD TG 301C with dehydroacetic acid at 100 mg/L showed 84% degradation in 14 days. industrialchemicals.gov.au The pass levels for ready biodegradability are typically 60% of the theoretical maximum CO2 production (ThCO2) or 70% removal of dissolved organic carbon (DOC). oecd.org

Table 1: Ready Biodegradability of this compound and Dehydroacetic Acid

| Test Substance | Test Guideline | Concentration | Duration | Degradation | Result |

|---|---|---|---|---|---|

| This compound | OECD TG 301F | 38 mg/L | 28 days | 70% | Readily biodegradable. industrialchemicals.gov.au |

| Dehydroacetic Acid | OECD TG 301C | 100 mg/L | 14 days | 84% | Rapidly biodegraded. industrialchemicals.gov.au |

Activated sludge contains a mixed population of microorganisms that are crucial for the biological treatment of wastewater. ny.gov Assessing the impact of chemicals on these microorganisms is important to ensure that wastewater treatment processes are not inhibited.

Studies have shown that this compound is not harmful to activated sludge microorganisms at concentrations relevant to its use and release. industrialchemicals.gov.au A study conducted with an initial dehydroacetic acid concentration of 100 mg/L demonstrated a high level of biodegradation, indicating no inhibitory effects on the activated sludge inoculum. industrialchemicals.gov.au Furthermore, a toxicity control in a ready biodegradability test with 38 mg/L of this compound showed no inhibitory effect on the inoculum. industrialchemicals.gov.au The no-observed-effect concentration (NOEC) for activated sludge has been reported as 38 mg/L in a 14-hour static test. chemicalbook.com

Bioaccumulation Potential Assessments

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a substance to bioaccumulate is often assessed using its partitioning behavior between octanol (B41247) and water.

This compound is expected to have a low potential to bioaccumulate. industrialchemicals.gov.au This is based on its hydrophilic properties and the calculated Log K values for its tautomers. industrialchemicals.gov.au

The octanol-water partition coefficient (Kₒₗ) is a key parameter used to predict the bioaccumulation potential of a chemical. researchgate.net It represents the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. A low Log Kₒₗ value generally indicates a lower potential for bioaccumulation.

The calculated Log Kₒₗ values for the tautomers of dehydroacetic acid are in the range of -1.31 to 0.78. industrialchemicals.gov.au These low values suggest that dehydroacetic acid has a very low tendency to partition from water into biological membranes. industrialchemicals.gov.au The more water-soluble enolate ion, which is the form present in aqueous environments, is expected to have an even lower tendency to partition into biological membranes. industrialchemicals.gov.au

Transport and Distribution in Environmental Compartments

The transport and distribution of a chemical in the environment are influenced by its physical and chemical properties, such as its solubility and biodegradability. fishersci.com

Due to its rapid biodegradation and transformation in the environment, dehydroacetic acid is unlikely to undergo long-range transport. industrialchemicals.gov.au Its ready solubility in water suggests it will likely be mobile in the environment. industrialchemicals.gov.aufishersci.com However, its rapid degradation mitigates the potential for widespread distribution. industrialchemicals.gov.au

Ecotoxicity to Aquatic Organisms

Ecotoxicity studies are conducted to determine the potential adverse effects of a chemical on aquatic organisms. These studies typically involve exposing organisms such as fish, invertebrates (like Daphnia magna), and algae to the chemical and observing any harmful effects.

This compound has been found to have low acute toxicity to aquatic invertebrates and algae. industrialchemicals.gov.au The toxicity studies are considered relevant for both dehydroacetic acid and this compound because the active substance in solution is the enolate anion. industrialchemicals.gov.au

In a static test according to OECD Test Guideline 202, the 48-hour EC50 for Daphnia magna (water flea) was greater than 100 mg/L, indicating low toxicity. industrialchemicals.gov.auchemicalbook.com For the green algae Pseudokirchneriella subcapitata, a 72-hour EC50 of 32.1 mg/L was determined in a static test following OECD Test Guideline 201. industrialchemicals.gov.auchemicalbook.com However, some studies using the zebrafish model have indicated potential cardiovascular toxicity and other adverse effects at concentrations of 50 mg/L. nih.govnih.gov

Table 2: Ecotoxicity of this compound to Aquatic Organisms

| Organism | Endpoint | Concentration | Duration | Test Guideline | Reference |

|---|---|---|---|---|---|

| Daphnia magna (water flea) | EC50 | > 100 mg/L | 48 hours | OECD TG 202 | industrialchemicals.gov.auchemicalbook.com |

| Pseudokirchneriella subcapitata (green algae) | EC50 | 32.1 mg/L | 72 hours | OECD TG 201 | industrialchemicals.gov.auchemicalbook.com |

| Zebrafish (Danio rerio) | Adverse Effects (e.g., hemorrhage, edema) | 50 mg/L | 24 hours | - | nih.gov |

Degradation in Complex Matrices (e.g., Pear Juice)

The degradation of this compound can be influenced by the complexity of the surrounding medium. Research on the gamma irradiation-induced degradation of this compound in both aqueous solutions and pear juice demonstrated that the degradation rate was significantly lower in pear juice. researchgate.netresearchgate.net This suggests that the components within the pear juice matrix have a protective effect, slowing down the degradation process. The degradation in both media was found to follow first-order reaction kinetics. researchgate.net

Controlled Degradation Strategies in Biocidal Applications (e.g., Fecal Sludge Management)

Controlled degradation of biocides is a crucial aspect of environmentally friendly fecal sludge management. The goal is to use biocides that are effective in sanitizing the sludge but then degrade to minimize their environmental impact upon disposal. mdpi.comnih.gov this compound is one of the biocidal compounds that has been investigated for this purpose due to its instability in alkaline conditions. mdpi.com As the pH of fecal sludge naturally increases to between 9.0 and 10.0 over time due to urea (B33335) decomposition, this creates an environment conducive to the degradation of pH-sensitive biocides like this compound. mdpi.comnih.gov This property allows for a controlled degradation, reducing the potential for harm to the activated sludge process in wastewater treatment plants. mdpi.comnih.govdntb.gov.ua

Analytical Methodologies for Quantitative and Qualitative Research

Chromatographic Techniques

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components in a mixture. For sodium dehydroacetate, several chromatographic methods have been developed and are widely used.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and speed. Reverse-phase (RP) HPLC is the most common mode used for this compound. sielc.com In this method, a nonpolar stationary phase is used with a more polar mobile phase. This compound is separated based on its partitioning between these two phases.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component like water or a buffer solution. sielc.comresearchgate.net The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to ensure the compound is in a suitable ionic state for separation. sielc.comsielc.com For instance, one method uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. sielc.comsielc.com Another established HPLC-based method utilizes a mobile phase composed of methanol and 0.02% ammonium (B1175870) acetate (B1210297) (31:69, v/v) to determine this compound residues in animal tissues. researchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as this compound absorbs UV light. The detection wavelength is typically set at a point of maximum absorbance for the compound, such as 235 nm, 290 nm, or 307 nm, to ensure high sensitivity. researchgate.netresearchgate.net The method's accuracy has been demonstrated with recovery rates ranging from 80.18% to 91.33% and coefficients of variation below 6.4%. researchgate.net The limit of detection can be as low as 0.08 mg/kg, with a limit of quantification of 0.2 mg/kg in complex matrices like chicken tissue. researchgate.net

Table 1: Examples of HPLC Conditions for this compound Analysis

| Stationary Phase (Column) | Mobile Phase | Detection Wavelength | Application |

|---|---|---|---|

| Newcrom R1 / Newcrom C18 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Not Specified | General Analysis, Impurity Isolation, Pharmacokinetics sielc.comsielc.com |

| TSK gel ODS-80TM (5 µm) | Water and Methanol (65:35, v/v) with 2.5 mM TBA hydroxide (B78521), pH 7.0 | 235 nm | Analysis in Cosmetics researchgate.net |

| NH2 Column | Acetonitrile and Sodium Acetate Buffer (9:1), pH 4.0 | 307 nm | Determination in Wine researchgate.netresearchgate.net |

| Waters X brige C18 (5 µm) | Methanol and 0.02% Ammonium Acetate (35:65, v/v), pH 5.0 | 293 nm | Residue Analysis researchgate.net |

Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for detection, is another powerful technique for analyzing this compound, typically after converting it to its more volatile acid form, dehydroacetic acid. cir-safety.orgbohrium.com This method is highly sensitive and provides excellent specificity, making it suitable for complex matrices.

For GC analysis, derivatization may be employed to increase the volatility and thermal stability of the analyte. A common approach involves an aqueous-phase reaction mediated by isobutyl chloroformate, followed by a microextraction step to transfer the derivative to an organic solvent. scirp.org The sample is then injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. scirp.org GC-MS methods are valued for their accuracy and reliability in quantifying preservatives in food products. bohrium.comscirp.org

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic method used primarily for the qualitative identification of this compound. cir-safety.org It can also be used for semi-quantitative analysis. researchgate.net The technique involves spotting a dissolved sample onto a stationary phase, which is a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a flat carrier like a glass plate or plastic sheet. youtube.com

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). libretexts.org As the mobile phase ascends the plate via capillary action, the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.com This differential movement results in the separation of the components.

After the separation, the spots are visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like this compound, visualization is often achieved by placing the plate under a UV lamp, where the compound may appear as a dark spot on a fluorescent background. mit.edu The position of the spot, represented by its Retention Factor (Rf) value, can be compared to that of a standard to confirm the identity of the compound. youtube.com

Partition chromatography is a fundamental separation technique where components are distributed between two liquid phases: a stationary phase coated on a solid support and a mobile phase that moves over it. cir-safety.org Both HPLC and paper chromatography are forms of partition chromatography. The principle relies on the differential partitioning or distribution of a solute between these two immiscible phases. This method has been successfully applied to the determination of this compound. cir-safety.org In the context of HPLC for this compound, the stationary phase is a nonpolar liquid chemically bonded to a solid support (like silica), and the mobile phase is a polar liquid, exemplifying the principles of partition chromatography.

Spectrophotometric and Fluorometric Methods

Spectrophotometric methods are based on the absorption or emission of light by a substance at a specific wavelength. These techniques are widely used for the quantitative analysis of this compound.

UV-Visible Spectrophotometry is a straightforward and widely accessible method for the quantitative determination of this compound. cir-safety.org The method is based on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum. ijpsjournal.com According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution.

To perform the analysis, a solution of the sample is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). For dehydroacetic acid, a detection wavelength of 307 nm has been reported. researchgate.netresearchgate.net A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of this compound in the unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This technique is valued for its simplicity, speed, and cost-effectiveness. ijpsjournal.com

Fluorometry

Fluorometry is a sensitive analytical method used for the quantitative determination of this compound. cir-safety.org This technique relies on the principle that dehydroacetic acid, the active form of this compound, reacts with specific reagents to form a fluorescent complex.

One established fluorometric method involves the reaction of dehydroacetic acid with boric acid in a concentrated sulfuric acid medium (88-77% v/v) to produce a fluorescent complex salt. researchgate.net The resulting solution exhibits a maximum excitation wavelength at 325 mµ (corrected) when the fluorescence wavelength is set at 370 mµ. researchgate.net After allowing the mixture to stand for 20-35 minutes at 30-35°C, the intensity of the fluorescence is measured. researchgate.net This method demonstrates good linearity within a concentration range of 0.0004-0.7 µg/ml of dehydroacetic acid, and the fluorescence produced is stable. researchgate.net

This fluorometric technique has been successfully applied to determine the presence of this compound in various foodstuffs, including fruit juice, miso, bean paste, fermented milk, and butter, often in conjunction with a modified steam distillation process for sample preparation. researchgate.net

Table 1: Fluorometric Analysis of Dehydroacetic Acid

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reagent | Boric acid in 88-77% (v/v) sulfuric acid | researchgate.net |

| Maximum Excitation Wavelength | 325 mµ (corrected) | researchgate.net |

| Fluorescence Wavelength Setting | 370 mµ | researchgate.net |

| Reaction Time and Temperature | 20-35 minutes at 30-35°C | researchgate.net |

| Linear Concentration Range | 0.0004-0.7 µg/ml | researchgate.net |

Electrochemical Detection Systems

Electrochemical methods offer sensitive and rapid approaches for the analysis of this compound. These techniques measure changes in electrical properties of a system, which can be correlated to the concentration of the analyte.

Electrochemiluminescence (ECL) has been effectively utilized for the detection of this compound. In this method, this compound acts as an efficient coreactant with Tris(2,2′-bipyridine)ruthenium(II) (Ru(bpy)32+). researchgate.net The resulting ECL response demonstrates a linear relationship with the concentration of this compound over a range of 1.0 µM to 1.0 mM. researchgate.net This technique boasts a low detection limit of 0.27 µM. researchgate.net The practicality of this ECL strategy has been demonstrated in the analysis of this compound in baked bread, yielding satisfactory recovery rates. researchgate.net

Differential Pulse Voltammetry (DPV) is another electrochemical technique applied to the analysis of various compounds. palmsens.comum.es In DPV, a potential scan is performed using pulses of a constant amplitude superimposed on a DC potential. palmsens.com The current is sampled twice for each pulse—once before the pulse and once at the end of the pulse. The difference between these two current measurements is then plotted against the potential. palmsens.com This results in a peak-shaped curve where the peak height is typically proportional to the analyte's concentration. palmsens.com While specific applications of DPV for this compound were not detailed in the provided search results, its high sensitivity and resolving power make it a potentially valuable tool for its quantification. um.es

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that characterizes surfaces, thin layers, and membranes by applying a small amplitude AC voltage or current signal and monitoring the corresponding response. edaq.com The results are often modeled as an electrical circuit to determine properties like resistance and capacitance. edaq.com While the search results did not provide specific studies on the use of EIS for this compound analysis, this technique is widely used for biosensing and characterizing electrochemical systems, suggesting its potential applicability. nih.gov

Microfluidic Analysis Platforms for Rapid Detection

Microfluidic analysis platforms have emerged as a rapid and efficient tool for the determination of this compound in food products. ntu.edu.twresearchgate.net A notable example is a microfluidic analysis detection (MAD) system that integrates a microfluidic PMMA-paper chip with a smart analysis device. ncku.edu.tw

In this system, an extracted sample containing this compound is introduced into the sample chamber of the chip. ncku.edu.tw The sample then wicks through paper strips to a detection zone containing an Fe-Alum reagent. ncku.edu.tw The chip is heated to 35°C for 5 minutes to facilitate a color-producing reaction. ncku.edu.tw A camera captures an image of the colored compound, which is then wirelessly sent to a smartphone for analysis. The concentration of this compound is determined by the intensity inversion of RGB analysis. ncku.edu.tw

This MAD system has a standard calibration curve for this compound concentrations ranging from 30 to 5000 ppm. ncku.edu.tw When tested on commercial dairy products, the results showed a deviation of no more than 5.0% from those obtained using the official high-performance liquid chromatography (HPLC) method. ncku.edu.tw

Table 2: Performance of a Microfluidic Analysis Detection (MAD) System for this compound

| Parameter | Specification | Reference |

|---|---|---|

| Platform | Microfluidic PMMA-paper chip with smart analysis device | ncku.edu.tw |

| Reagent | Fe-Alum | ncku.edu.tw |

| Reaction Conditions | 35°C for 5 minutes | ncku.edu.tw |

| Detection Method | Colorimetric, with RGB analysis via smartphone | ncku.edu.tw |

| Calibration Range | 30–5000 ppm | ncku.edu.tw |

| Accuracy (vs. HPLC) | Deviation of no more than 5.0% | ncku.edu.tw |

Thermal Analysis Techniques for Stability Research

Thermal analysis techniques are crucial for investigating the stability and characterizing the different physical forms of this compound. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the hydrates of this compound. nih.gov

Research has shown that this compound can exist in different hydrated forms, such as a monohydrate and a dihydrate. nih.gov TGA of the this compound monohydrate reveals a weight loss of 8.66% at approximately 120°C. nih.gov In contrast, the dihydrate, which can appear as needle-shaped crystals, shows an endothermic peak and a mass loss of 15.61% at around 80°C in DSC and TGA data, respectively. nih.gov This mass loss is consistent with the calculated water content of 15.93% for the dihydrate form. nih.gov

These studies indicate that the formation of different hydrates is influenced by factors such as the rate of supersaturation during crystallization. nih.gov Understanding the thermal behavior and transformations of these hydrates is essential for controlling the physical properties of the final product. nih.govresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for determining the thermal stability and composition of materials, including hydrated forms of this compound.

Detailed research findings have shown that different hydrated forms of this compound exhibit distinct thermal decomposition profiles when analyzed by TGA. For instance, this compound monohydrate demonstrates a single-step weight loss corresponding to the loss of one water molecule. In contrast, the dihydrate form shows a weight loss consistent with the removal of two water molecules. nih.govmdpi.com

A study investigating the transformation behavior of this compound hydrates provides specific data on their thermal decomposition. The TGA thermogram for the monohydrate form shows a weight loss of 8.66% at approximately 120 °C. nih.govmdpi.com For the needle-shaped dihydrate crystals, a weight loss of 15.61% is observed at around 80 °C, which aligns with the calculated theoretical water content of 15.93% for this compound dihydrate. nih.govmdpi.com These findings are crucial for identifying and differentiating between the hydrated states of the compound.

| Hydrated Form | Decomposition Temperature (°C) | Experimental Weight Loss (%) | Theoretical Water Content (%) |

|---|---|---|---|

| This compound Monohydrate | ~120 | 8.66 | - |

| This compound Dihydrate | ~80 | 15.61 | 15.93 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

In the context of this compound, DSC is employed to characterize its different crystalline and hydrated forms by observing the endothermic and exothermic processes that occur upon heating. Research on the hydrate (B1144303) forms of this compound has utilized DSC to identify phase transitions. For the needle-shaped dihydrate crystals, an endothermic peak is observed at approximately 80 °C, which corresponds to the mass loss event seen in TGA, indicating the removal of water molecules. nih.govmdpi.com This thermal event is a key characteristic for the identification of the dihydrate form.

| Hydrated Form | Transition Temperature (°C) | Transition Type |

|---|---|---|

| This compound Dihydrate | ~80 | Endothermic Peak |

Emerging Analytical Strategies and Sensor Development

Recent advancements in analytical chemistry have led to the development of novel strategies and sensors for the rapid and sensitive detection of this compound. These emerging methods offer advantages over traditional techniques in terms of speed, portability, and ease of use.

One notable development is the creation of a microfluidic analysis detection (MAD) system for the determination of this compound in food samples. researchgate.net This system utilizes a microfluidic PMMA-paper chip and a smart analysis device. The process involves the sample reacting with an Fe-Alum reagent in a detection zone, followed by colorimetric analysis using a smartphone camera. The intensity of the color is correlated to the concentration of this compound. This MAD system has demonstrated a wide linear range for detection. researchgate.net When tested on commercial dairy products, the results showed a deviation of no more than 5.0% from the values obtained using the official high-performance liquid chromatography (HPLC) method. researchgate.net

Electrochemical sensors represent another significant area of development for the detection of this compound. An innovative electrochemical sensor has been constructed using a carbon paste electrode modified with multi-walled carbon nanotubes and molecularly imprinted polymers. daneshyari.com This sensor was designed for the in-situ detection of this compound. Under optimal conditions, this sensor exhibited a wide linear range and a very low detection limit, demonstrating its high sensitivity. daneshyari.com The proposed sensor also showed excellent selectivity for this compound, good precision, and high stability. daneshyari.com

| Analytical Strategy | Key Performance Parameters | Value |

|---|---|---|

| Microfluidic Analysis Detection (MAD) System | Linear Range | 30–5000 ppm |

| Deviation from HPLC | ≤ 5.0% | |

| Electrochemical Sensor | Linear Range | 4.1 x 10⁻⁶ – 1.2 mM |

| Detection Limit | 0.13 nM |

Applications in Advanced Material Science and Food Systems Research

Incorporation into Functional Polymer Films

The integration of sodium dehydroacetate into polymer films is a strategic approach to creating active packaging materials. These films are designed to not only provide a physical barrier but also to exert a functional effect, such as antimicrobial activity, to preserve the quality of the packaged food.

The addition of this compound to polymer matrices can influence the microstructure and, consequently, the physical properties of the resulting films. In studies involving polyethylene (B3416737) (PE) films, the incorporation of this compound has been shown to alter key characteristics such as tensile strength, and water vapor transmission researchgate.netscielo.br.

Research on antibacterial polyethylene films containing both this compound (SD) and potassium sorbate (B1223678) (PS) revealed that the presence of these additives affects the film's mechanical and barrier properties. For instance, a composite film with a 2:1 ratio of SD to PS exhibited a higher tensile strength (14.71 MPa) compared to a pure PE film researchgate.net. The addition of this compound can lead to a smoother cross-section microstructure in the modified polyethylene film researchgate.net. However, an excess of the additive can disrupt the crystal zone between polymer molecules, leading to the formation of agglomerated particles that can affect the film's optical properties scielo.br.

The water vapor transmission coefficient of these modified films is also impacted. The presence of an appropriate proportion of additives can increase the stability of the film's molecular structure, lengthening the intermolecular path for water vapor and thus decreasing the water vapor transmission coefficient researchgate.net.

In a different polymer system, a series of poly(butylene adipate-co-terephthalate) (PBAT)/polylactic acid (PLA) food packaging films containing this compound-loaded diatomite demonstrated that a uniform dispersion of this additive could effectively enhance water and gas permeability nih.govresearchgate.net.

Below is a data table summarizing the physical properties of modified polyethylene films with varying ratios of this compound (SD) to potassium sorbate (PS).

| Film Composition (SD:PS Ratio) | Tensile Strength (MPa) | Elongation at Break (%) | Water Vapor Transmission Coefficient (g·cm/(cm²·s·Pa)) |

|---|---|---|---|

| Pure PE (Control) | 11.26 | - | - |

| 2:1 | 14.70 | - | Lower than control |

| 3:1 | - | Decreased by 14.6% | Lowest value |

Data synthesized from a study on antibacterial polyethylene films. Specific values for elongation at break and water vapor transmission coefficient were described comparatively in the source material.

A key aspect of functional polymer films is the ability to control the release of the active agent, in this case, this compound. The release mechanism is crucial for maintaining an effective concentration of the antimicrobial agent over time, thereby extending the shelf life of the packaged food.

In a study on PBAT/PLA food packaging films, this compound was first loaded into the pores of diatomite nih.govresearchgate.net. This this compound-loaded diatomite was then incorporated into the polymer matrix. This method facilitates a slow release of the this compound from the film nih.govresearchgate.net. The porous structure of the diatomite acts as a reservoir for the this compound, and its release into the food packaging environment is governed by diffusion through these pores and the surrounding polymer matrix. This slow and sustained release endows the composite films with a long-acting antibacterial ability nih.govresearchgate.net.

The release kinetics of active compounds from polymer matrices can be influenced by several factors, including the structure of the film (monolayer vs. multilayer), the interaction between the active compound and the polymer, and the environmental conditions such as humidity researchgate.netmdpi.com. The release process often involves the diffusion of the active agent through the polymer network, which can be affected by the mobility of the polymer chains mdpi.com.

The antimicrobial efficacy of this compound in polymer films can be enhanced through synergistic interactions with other antimicrobial agents. Research has shown that combining this compound with other compounds can lead to a greater inhibitory effect against microorganisms than either agent used alone researchgate.netscielo.br.

In the context of polyethylene films, the combination of this compound (SD) and potassium sorbate (PS) has been investigated. The mechanism of action for potassium sorbate involves inhibiting the activity of microbial dehydrogenase and interacting with the sulfhydryl groups in enzyme systems, thereby disrupting key metabolic pathways scielo.brscielo.br. When used in conjunction, the synergistic effect of SD and PS can significantly improve the antibacterial properties of the film researchgate.netscielo.br. This enhanced effect is attributed to the different, yet complementary, modes of action of the two preservatives, leading to a broader spectrum of antimicrobial activity and a more potent inhibition of microbial growth researchgate.net.

Another example of a synergistic combination is that of this compound and sodium silicate (B1173343) for the control of postharvest pathogens on citrus fruit researchgate.net.

Postharvest Preservation Technologies